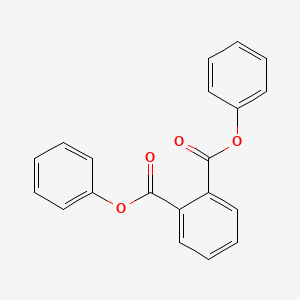

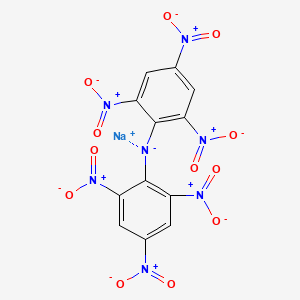

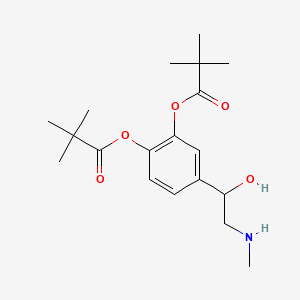

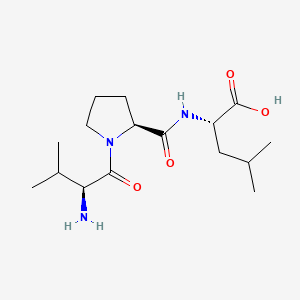

![molecular formula C11H7KN2O3S2 B1670817 Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate CAS No. 115144-35-9](/img/structure/B1670817.png)

Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate

Descripción general

Descripción

Chemiluminescent luciferase substrate. Water soluble derivative of D-Luciferin and analog of D-Luciferin sodium salt. Emits light on oxidative decarboxylation in the presence of ATP providing a bioluminescent signal for cellular ATP levels in vivo.

D-Luciferin is a chemiluminescent substrate of firefly luciferase. It produces light upon oxidative decarboxylation by luciferase in the presence of ATP. D-Luciferin can be employed to assay the expression of the luciferase gene linked to a promoter of interest. Alternatively, D-luciferin and luciferase can be used to assess ATP availability in cellular or biochemical assays.

D-Luciferin potassium is heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity. It requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm. The salt form of luciferin dissolves in water or other typical buffers.

Aplicaciones Científicas De Investigación

Bioluminescent Assays

D-Luciferin potassium salt is widely used in bioluminescent assays due to its role as a substrate in the ATP-dependent oxidation of luciferin by luciferase, which produces light. This reaction is employed as a reporter system in various organisms, including plants, bacteria, and mammalian cells. The chemiluminescent nature of this reaction makes it ideal for detecting low-level gene expression, as it is virtually background-free .

Gene Reporter Assays

In gene reporter assays , D-Luciferin potassium salt serves as a crucial component. These assays are used to study gene expression and regulation by linking the luciferase gene to a promoter of interest. When the promoter is activated, luciferase is expressed, and upon addition of D-Luciferin, bioluminescence can be measured, providing quantitative data on gene activity .

High-Throughput Screening

High-throughput screening: applications benefit from the use of D-Luciferin potassium salt in cell-based assays. It allows for rapid and efficient screening of large numbers of compounds or genetic sequences for their effects on cell viability, gene expression, or other biological functions .

ATP Quantification

D-Luciferin potassium salt is integral to ATP quantification assays , where it is used alongside firefly luciferase to measure ATP levels. This application is critical in assessing cellular energy status and has implications in various research fields, including metabolism and disease pathology .

Contamination Assays

In the biotechnology field, contamination assays utilize D-Luciferin potassium salt to detect the presence of unwanted biological entities. Its use in ATP assays can help identify microbial contamination by measuring ATP levels, which would be indicative of living cells .

G Protein-Coupled Receptor Research

D-Luciferin potassium salt has been studied as a partial agonist for G protein-coupled receptor-35 (GPR35) . This application opens up potential research avenues in pharmacology and biochemistry, where GPR35’s role in various physiological processes can be explored .

Stability and Purity Analysis

The stability and purity of D-Luciferin potassium salt are critical for its performance in assays. It is lyophilized as a monopotassium salt and purified by HPLC to remove competitive inhibitors like dehydroluciferin and L-Luciferin. However, it’s important to note that D-Luciferin can form dehydroluciferin under certain conditions like exposure to ultraviolet light or moisture .

Mecanismo De Acción

Target of Action

D-Luciferin potassium salt is a substrate for the enzyme Luciferase . Luciferase is an enzyme that is widely used throughout biotechnology, especially in in vivo imaging technology . The primary role of luciferase is to catalyze the oxidation of luciferin, producing bioluminescence .

Mode of Action

The mode of action of D-Luciferin involves its interaction with luciferase in the presence of ATP . This interaction results in the oxidation of luciferin, which emits light . When luciferin is in excess, the number of photons produced is positively correlated with the concentration of luciferase .

Biochemical Pathways

The biochemical pathway affected by D-Luciferin involves the ATP-dependent oxidation of luciferin by luciferase . This reaction produces light, and this system is employed as a reporter in various organisms, including plants, bacteria, and mammalian cells .

Pharmacokinetics

The pharmacokinetics of D-Luciferin potassium salt involves its solubility and distribution. D-Luciferin potassium salt is readily soluble in water , which aids in its distribution throughout the body. It is also sensitive to light, oxygen, and moisture .

Result of Action

The result of D-Luciferin’s action is the production of light. The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess . This light production is used to detect low-level gene expression and cellular ATP levels in vivo .

Propiedades

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.